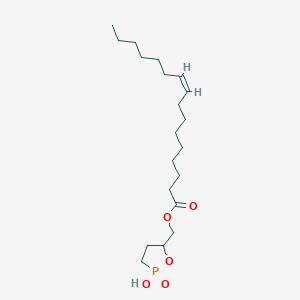

Palmitoleoyl 3-carbacyclic Phosphatidic Acid

Description

Properties

IUPAC Name |

(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl (Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(21)24-18-19-16-17-26(22,23)25-19/h7-8,19H,2-6,9-18H2,1H3,(H,22,23)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGUMCXYAAGWJD-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC1CCP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)OCC1CCP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties of 3-ccPA 16:1

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-carba-cyclic-phosphatidic acid 16:1 (3-ccPA 16:1) is a synthetic analog of cyclic phosphatidic acid (cPA) with significant potential in cancer research and drug development. Its primary mechanism of action is the potent and selective inhibition of autotaxin (ATX), a key enzyme in the production of the signaling lipid lysophosphatidic acid (LPA). By downregulating LPA production, 3-ccPA 16:1 effectively mitigates LPA-driven cancer cell proliferation, invasion, and metastasis. This technical guide provides a comprehensive overview of the biochemical properties of 3-ccPA 16:1, including its inhibitory effects on autotaxin, its impact on cancer cell behavior, and detailed experimental protocols for its characterization.

Biochemical Properties and Quantitative Data

3-ccPA 16:1 is a stable analog of cPA where the oxygen atom at the sn-3 position of the glycerol backbone is replaced by a methylene group. This modification enhances its inhibitory activity against autotaxin.

Table 1: Inhibitory Activity of 3-ccPA 16:1 against Autotaxin

| Compound | Target | IC50 (nM) | Percent Inhibition | Reference |

| 3-ccPA 16:1 | Autotaxin (ATX) | ~300 | ~70% | [1] |

| 3-ccPA 16:1 | Autotaxin (ATX) | 620 | Not Reported | [2] |

Table 2: Effects of 3-ccPA 16:1 on Cancer Cell Invasion and Metastasis

| Cell Line | Assay | Concentration | Effect | Reference |

| A2058 Melanoma | Matrigel Invasion | 3 µM | ~68% inhibition of ATX-induced invasion | [3] |

| B16F10 Melanoma | In Vivo Lung Metastasis | 250 µg/kg (two doses) | 35% reduction in lung metastases | [4] |

Signaling Pathways

The primary signaling pathway influenced by 3-ccPA 16:1 is the autotaxin-LPA axis. Autotaxin converts lysophosphatidylcholine (LPC) into LPA, which then binds to its G protein-coupled receptors (GPCRs), such as LPA1-6. This binding activates downstream signaling cascades, including the Rho/ROCK pathway, which promotes cytoskeletal rearrangements essential for cell migration and invasion. 3-ccPA 16:1, by inhibiting autotaxin, prevents the production of LPA, thereby blocking the activation of these downstream pathways. Notably, 3-ccPA analogs do not appear to directly activate or inhibit LPA receptors.[1][4]

Experimental Protocols

Autotaxin Activity Assay (Fluorogenic Substrate)

This assay measures the enzymatic activity of autotaxin by monitoring the hydrolysis of a fluorogenic lysophosphatidylcholine (LPC) analog, such as FS-3.[5][6][7]

Materials:

-

Recombinant autotaxin

-

FS-3 substrate (or similar fluorogenic LPC analog)

-

Assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2, MgCl2, and BSA)

-

3-ccPA 16:1 or other inhibitors

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of recombinant autotaxin in assay buffer.

-

Prepare serial dilutions of 3-ccPA 16:1 in assay buffer.

-

In the microplate, add the autotaxin solution to wells containing either the inhibitor dilutions or vehicle control.

-

Initiate the reaction by adding the FS-3 substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence at appropriate excitation and emission wavelengths over time.

-

Calculate the rate of reaction for each condition.

-

Determine the IC50 value of 3-ccPA 16:1 by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cancer Cell Invasion Assay (Matrigel)

This assay assesses the invasive potential of cancer cells in vitro by their ability to migrate through a layer of Matrigel, a reconstituted basement membrane.[8][9][10]

Materials:

-

Cancer cell line (e.g., A2058 melanoma)

-

Transwell inserts with porous membranes (e.g., 8 µm pores)

-

Matrigel

-

Cell culture medium (serum-free and serum-containing)

-

3-ccPA 16:1

-

Recombinant autotaxin and LPC (to stimulate invasion)

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Starve the cancer cells in serum-free medium.

-

Resuspend the starved cells in serum-free medium containing 3-ccPA 16:1 or vehicle control.

-

Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

To the lower chamber, add medium containing a chemoattractant (e.g., fetal bovine serum) and the invasion stimulants (autotaxin and LPC).

-

Incubate for a sufficient period to allow for cell invasion (e.g., 24-48 hours).

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells in several microscopic fields.

-

Compare the number of invading cells between the treated and control groups.

In Vivo Lung Metastasis Model

This model evaluates the anti-metastatic efficacy of 3-ccPA 16:1 in a living organism, typically using a syngeneic mouse model.[11][12][13]

Materials:

-

B16F10 melanoma cells

-

Syngeneic mice (e.g., C57BL/6)

-

3-ccPA 16:1 solution for injection (e.g., in PBS)

-

Phosphate-buffered saline (PBS) as a vehicle control

-

Surgical tools for injection and tissue collection

-

Fixative for lung tissue (e.g., Bouin's solution)

Procedure:

-

Culture B16F10 melanoma cells.

-

Harvest and resuspend the cells in sterile PBS.

-

Inject a defined number of cells (e.g., 5 x 10^5) into the tail vein of the mice to induce experimental lung metastases.

-

Administer 3-ccPA 16:1 or vehicle control to the mice at specified time points (e.g., intraperitoneal injections at 15 minutes and 48 hours post-cell injection).

-

Monitor the health of the mice for a predetermined period (e.g., 3 weeks).

-

Euthanize the mice and excise the lungs.

-

Fix the lungs in Bouin's solution to enhance the contrast of the metastatic nodules.

-

Count the number of visible metastatic nodules on the lung surface.

-

Compare the number of metastases between the treated and control groups.

Conclusion

3-ccPA 16:1 is a promising therapeutic candidate due to its targeted inhibition of autotaxin and subsequent disruption of the pro-tumorigenic LPA signaling pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the biochemical properties and anti-cancer potential of this and similar compounds. The detailed methodologies for key in vitro and in vivo assays will facilitate reproducible and robust characterization of novel autotaxin inhibitors. Further research is warranted to fully elucidate the therapeutic window and potential clinical applications of 3-ccPA 16:1.

References

- 1. Autotaxin: Its Role in Biology of Melanoma Cells and as a Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]

- 6. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]

- 7. A Fluorogenic Phospholipid Substrate to Detect Lysophospholipase D/Autotaxin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. snapcyte.com [snapcyte.com]

- 10. corning.com [corning.com]

- 11. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lung metastatic cell line establishment and cell culture [bio-protocol.org]

- 13. Injection of Syngeneic Murine Melanoma Cells to Determine Their Metastatic Potential in the Lungs [jove.com]

The Role of Palmitoleoyl 3-carbacyclic Phosphatidic Acid in Melanoma: A Technical Guide to its Mechanism of Action

For Immediate Release – This technical guide provides an in-depth analysis of the mechanism of action of Palmitoleoyl 3-carbacyclic Phosphatidic Acid (cPA) and its synthetic analogs in melanoma cells. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current findings on a promising class of anti-cancer compounds, detailing their molecular targets, downstream signaling effects, and therapeutic potential.

Introduction: Targeting the ATX-LPA Axis in Melanoma

Melanoma, the most aggressive form of skin cancer, is characterized by a high metastatic potential. A key signaling pathway implicated in melanoma progression is the Autotaxin-Lysophosphatidic Acid (ATX-LPA) axis. Autotaxin (ATX), an enzyme first identified as a motility-stimulating factor secreted by melanoma cells, is the primary producer of extracellular lysophosphatidic acid (LPA)[1][2][3][4]. LPA, in turn, acts on a family of G protein-coupled receptors (LPA receptors 1-6) to promote cell survival, proliferation, migration, and invasion—hallmarks of metastatic cancer[5][6].

Cyclic phosphatidic acid (cPA) is a naturally occurring analog of LPA. However, unlike LPA, cPA and its stabilized synthetic carba-analogs (ccPA) have been shown to inhibit tumor cell invasion and metastasis[1][7]. These compounds represent a strategic approach to disrupt the pro-tumorigenic signaling of the ATX-LPA axis. This guide focuses on the molecular mechanisms through which these agents exert their anti-melanoma effects.

Core Mechanism of Action

Carba-cyclic phosphatidic acid analogs function primarily through a multi-pronged approach that neutralizes the key drivers of the LPA signaling pathway. Evidence points to a dualistic mechanism involving both the inhibition of LPA production and the direct blockade of its receptors, which culminates in the suppression of downstream pro-migratory signaling.

Inhibition of Autotaxin (ATX)

The principal mechanism of action for carba-analogs of cPA is the potent inhibition of ATX's lysophospholipase D activity[1][5]. By binding to ATX, these compounds prevent the conversion of lysophosphatidylcholine (LPC) into LPA, thereby reducing the concentration of this pro-migratory lipid in the tumor microenvironment[1][3]. This is a critical intervention, as melanoma cells can create their own chemotactic gradients by locally degrading LPA, which drives their outward invasion[8][9]. By shutting down LPA production, cPA analogs effectively dismantle this self-generated guidance system[1][2]. Studies have shown that carba-analogs of cPA that potently inhibit ATX also effectively inhibit melanoma cell invasion in vitro and pulmonary metastasis in vivo[1].

Direct Antagonism of LPA Receptors

Select analogs of cPA exhibit a dual function by also acting as direct antagonists of specific LPA receptors. For instance, the stabilized phosphonothionate analog, thio-ccPA 18:1, has been identified as an antagonist of both LPA1 and LPA3 receptors[5][7]. The inhibition of the LPA3 receptor appears to be particularly crucial for the anti-melanoma activity of this compound. Experiments using siRNA to silence the LPA3 receptor mimicked the reduction in melanoma cell viability observed with thio-ccPA 18:1 treatment, suggesting that blocking this receptor is a key part of its molecular mechanism[7]. This dual-targeting—hitting both the ligand-producing enzyme and the receptor—provides a powerful "one-two punch" against the signaling axis[5].

Downstream Suppression of the RhoA Signaling Pathway

A major consequence of inhibiting the ATX-LPA axis is the downregulation of the RhoA signaling pathway[7]. RhoA is a small GTPase that acts as a molecular switch, regulating the actin cytoskeleton, cell adhesion, and motility[10][11][12][13][14]. In melanoma, hyperactivation of RhoA is linked to increased proliferation and invasion[13][14]. By inhibiting ATX and/or LPA receptors, cPA analogs prevent the activation of RhoA. This leads to a disruption of the cytoskeletal rearrangements necessary for cell movement, thereby inhibiting melanoma cell migration and invasion[7].

Quantitative Data Summary

The efficacy of cPA analogs has been quantified in several studies, demonstrating significant anti-tumor effects both in vitro and in vivo.

| Table 1: In Vitro Effects of cPA Analogs on Melanoma Cell Viability | ||

| Compound | Cell Line(s) | Observed Effect |

| Thio-ccPA 18:1 | B16F10, A375, MeWo | 80-100% reduction in viability in B16F10 cells. Also effective in A375 and MeWo cells.[7] |

| siLPA3 (mimicking cPA effect) | A375 | Significant reduction in cell viability, proliferation, and plasma membrane integrity.[7] |

| Table 2: In Vivo Effects of cPA Analogs on Melanoma Metastasis | |||

| Compound | Animal Model | Dosage & Administration | Result |

| Thio-ccPA 18:1 | B16F10 tail vein injection in C57/Bl6 mice | 10 mg/kg per dose, intraperitoneal | Significant reduction in pulmonary metastases (p < 0.01).[7] |

| 3ccPA 16:1 and 3ccPA 18:1 | B16F10 tail vein injection in mice | 250 µg/kg, intraperitoneal | Significant reduction in the number of lung tumors compared to vehicle control.[1] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of cPA in melanoma.

In Vitro Cell Migration/Invasion Assay (Boyden Chamber)

This assay measures the ability of cancer cells to migrate through a porous membrane, with or without a layer of extracellular matrix (Matrigel) to simulate invasion[15][16][17][18][19].

-

Chamber Preparation: Use transwell inserts (e.g., 8 µm pore size) placed in a 24-well plate. For invasion assays, coat the apical side of the insert membrane with a thin layer of Matrigel and allow it to solidify.

-

Cell Preparation: Culture melanoma cells (e.g., A375, B16F10) to ~80% confluency. Harvest the cells and resuspend them in a serum-free medium at a concentration of 2 x 10⁴ cells/well[15].

-

Assay Setup: Add a chemoattractant (e.g., medium with 10% Fetal Bovine Serum or a specific concentration of LPA) to the lower chamber of the 24-well plate.

-

Cell Seeding: Add the cell suspension to the upper chamber (the insert). The test compound (e.g., a cPA analog) can be added to the upper chamber, lower chamber, or both, depending on the experimental design.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period of 6 to 24 hours.

-

Quantification: After incubation, remove the non-migrated cells from the top surface of the membrane with a cotton swab. Fix the cells that have migrated to the bottom surface of the membrane with methanol and stain them with a dye such as toluidine blue or DAPI[15][19].

-

Analysis: Count the number of stained cells in several microscopic fields for each membrane and calculate the average. A reduction in the number of migrated cells in the presence of the test compound indicates an inhibitory effect.

In Vivo Experimental Metastasis Model

This model assesses the ability of a compound to inhibit the colonization of distant organs by cancer cells injected directly into the bloodstream[20][21][22][23].

-

Cell Culture and Preparation: Culture B16F10 mouse melanoma cells until they reach 70-80% confluency. Harvest the cells using trypsin, wash with PBS, and resuspend in sterile, serum-free PBS at a concentration of 5 x 10⁵ cells per 100 µL.

-

Animal Model: Use 6-8 week old C57/Bl6 mice.

-

Intravenous Injection: Inject 5 x 10⁵ B16F10 cells in a volume of 100 µL into the lateral tail vein of each mouse. This procedure seeds the cells directly into the pulmonary circulation.

-

Compound Administration: Randomly divide the mice into treatment and control groups. Administer the cPA analog (e.g., 10 mg/kg thio-ccPA 18:1) or vehicle control (e.g., PBS) via intraperitoneal injection at specified time points (e.g., on day 3 and day 7 post-cell injection)[7].

-

Monitoring and Endpoint: Monitor the mice for a period of 21 days. At the end of the experiment, euthanize the mice.

-

Metastasis Quantification: Surgically excise the lungs and fix them in Bouin's solution or 10% neutral buffered formalin[21]. The number of black metastatic nodules on the lung surface is then counted under a dissecting microscope. A statistically significant reduction in the number of nodules in the treated group compared to the control group indicates anti-metastatic activity.

Visualized Pathways and Workflows

Signaling Pathways

Caption: cPA analogs inhibit melanoma metastasis by blocking ATX and LPA receptors.

Experimental Workflow

Caption: Workflow for the in vivo experimental metastasis assay.

Logical Relationship of Dual Function

Caption: Dual mechanism of thio-ccPA analogs targeting both ATX and LPA3.

Conclusion

This compound and its stabilized analogs are potent inhibitors of melanoma cell migration, invasion, and metastasis. Their primary mechanism involves the targeted disruption of the ATX-LPA signaling axis through the inhibition of the ATX enzyme and, for some analogs, direct antagonism of LPA receptors. The downstream consequence is a suppression of the RhoA pathway, a key regulator of the cellular machinery required for metastasis. The quantitative data from both in vitro and in vivo models underscore the therapeutic potential of these compounds. Further research and development of cPA analogs could lead to novel strategies for controlling metastatic melanoma.

References

- 1. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Controlling cancer through the autotaxin–lysophosphatidic acid receptor axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Autotaxin: Its Role in Biology of Melanoma Cells and as a Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Targeting melanoma growth and viability reveals dualistic functionality of the phosphonothionate analogue of carba cyclic phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Melanoma Cells Break Down LPA to Establish Local Gradients That Drive Chemotactic Dispersal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LPP3 mediates self-generation of chemotactic LPA gradients by melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Rho-GTPase signaling drives melanoma cell plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]

- 13. Inhibition of the RhoA GTPase Activity Increases Sensitivity of Melanoma Cells to UV Radiation Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Expression of Rho GTPases family in melanoma cells and its influence on cytoskeleton and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assaying Wnt5A-mediated Invasion in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]

- 19. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 20. Quantifying spontaneous metastasis in a syngeneic mouse melanoma model using real time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mouse tumor cell metastasis assay [bio-protocol.org]

- 22. Experimental Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Modeling Metastasis In Vivo - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Journey Within: A Technical Guide to the Cellular Uptake and Metabolism of Carbacyclic Phosphatidic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Carbacyclic phosphatidic acid (cPA) analogs are a class of synthetic lipid signaling molecules that have garnered significant attention for their therapeutic potential, particularly in oncology and neurodegenerative diseases. Their enhanced stability compared to their natural counterparts, such as lysophosphatidic acid (LPA), makes them attractive candidates for drug development. This technical guide provides an in-depth exploration of the cellular uptake and metabolism of these promising analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways they modulate.

Cellular Entry and Metabolic Transformation

Carbacyclic phosphatidic acid analogs, such as 2-carba-cyclic phosphatidic acid (2ccPA) and 3-carba-cyclic phosphatidic acid (3ccPA), are designed for increased metabolic stability. However, they are not inert within the cellular environment. Evidence suggests that these analogs are taken up by cells and undergo metabolic conversion, which is crucial for their biological activity.

A key metabolic transformation of 2ccPA is its degradation to 2-carba-lysophosphatidic acid (2carbaLPA). This conversion is significant because 2carbaLPA has been identified as a potent agonist for all six known LPA receptors (LPA1-6), with particularly high potency for LPA3 and LPA4[1]. This finding suggests that at least some of the biological effects attributed to 2ccPA may be mediated by its metabolite, 2carbaLPA.

The stability of these analogs is pH-dependent. For instance, 2ccPA is stable in neutral or alkaline conditions but is unstable in acidic environments, which has implications for its oral administration and intracellular processing[2].

Quantitative Insights: Pharmacokinetics and Receptor Activation

The following tables summarize the available quantitative data on the pharmacokinetics and receptor activation profiles of carbacyclic phosphatidic acid analogs and their metabolites.

Table 1: Pharmacokinetic Parameters of 2-carba-cyclic phosphatidic acid (2ccPA)

| Parameter | Value | Species | Dosing | Reference |

| Plasma Half-life | 16 min | Mice | 1.6 mg/kg (intraperitoneal) | [2] |

| Peak Plasma Concentration | 2 h | Rats | Oral (gastro-resistant capsule) | [2] |

| Organ Distribution | Detected in brain and other organs | Mice | 16 mg/kg (intraperitoneal) | [2] |

Table 2: Agonist Potency (EC50, nM) of 2-carba-lysophosphatidic acid (2carbaLPA) at LPA Receptors

| LPA Receptor | EC50 (nM) | Reference |

| LPA1 | 54.8 | [1] |

| LPA2 | 256.4 | [1] |

| LPA3 | 11.6 | [1] |

| LPA4 | 1.0 | [1] |

| LPA5 | 50.2 | [1] |

| LPA6 | 90.9 | [1] |

Experimental Corner: Protocols for Investigation

This section provides detailed methodologies for key experiments relevant to the study of cellular uptake and metabolism of carbacyclic phosphatidic acid analogs.

In Vitro Cellular Uptake Assay

This protocol is adapted from generic methods for studying the cellular uptake of radiolabeled phospholipids and can be applied to carbacyclic phosphatidic acid analogs.

Objective: To quantify the rate of uptake of a carbacyclic phosphatidic acid analog into cultured cells.

Materials:

-

Cultured cells (e.g., cancer cell line, astrocytes)

-

Radiolabeled carbacyclic phosphatidic acid analog (e.g., [³H]2ccPA)

-

Cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., 0.1% SDS in PBS)

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well cell culture plates

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Cell Treatment: On the day of the experiment, remove the culture medium and wash the cells with pre-warmed PBS.

-

Initiate Uptake: Add culture medium containing the radiolabeled carbacyclic phosphatidic acid analog at the desired concentration.

-

Time Course: Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.

-

Stop Uptake: To terminate the uptake, rapidly aspirate the medium and wash the cells three times with ice-cold PBS.

-

Cell Lysis: Add lysis buffer to each well and incubate for 10 minutes to lyse the cells.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysate for each time point to determine the rate of uptake.

Lipid Extraction and Metabolite Analysis by LC-MS/MS

This protocol outlines the extraction of lipids from cells and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify carbacyclic phosphatidic acid analogs and their metabolites. A modified Bligh and Dyer method is often employed for efficient extraction of cPA and its analogs[3].

Objective: To identify and quantify intracellular carbacyclic phosphatidic acid analogs and their metabolites.

Materials:

-

Cultured cells treated with a carbacyclic phosphatidic acid analog

-

Methanol

-

Chloroform

-

0.9% NaCl

-

Internal standards (e.g., deuterated analogs)

-

LC-MS/MS system with a suitable column (e.g., C18)

Protocol:

-

Cell Harvesting: After treatment, wash cells with ice-cold PBS and harvest by scraping.

-

Lipid Extraction (Modified Bligh and Dyer): a. Resuspend the cell pellet in a mixture of chloroform:methanol (1:2, v/v). b. Add the internal standards. c. Vortex thoroughly and incubate on ice for 30 minutes. d. Add chloroform and 0.9% NaCl to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. e. Vortex and centrifuge to separate the phases.

-

Sample Preparation: Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a gradient elution program to separate the lipids. Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent analog and its expected metabolites.

Autotaxin (ATX) Inhibition Assay

Carbacyclic phosphatidic acid analogs are known inhibitors of autotaxin, the enzyme responsible for producing LPA.

Objective: To determine the inhibitory potency of carbacyclic phosphatidic acid analogs on ATX activity.

Materials:

-

Recombinant human autotaxin

-

Lysophosphatidylcholine (LPC) as a substrate

-

Carbacyclic phosphatidic acid analog inhibitors

-

Assay buffer (e.g., Tris-HCl with Ca²⁺ and Mg²⁺)

-

Method for detecting choline or LPA production (e.g., colorimetric or fluorometric assay kit)

Protocol:

-

Assay Setup: In a multi-well plate, add the assay buffer, recombinant ATX, and varying concentrations of the carbacyclic phosphatidic acid analog inhibitor.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the LPC substrate to start the enzymatic reaction.

-

Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Stop Reaction and Detection: Stop the reaction and measure the amount of product (choline or LPA) formed using a suitable detection method.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Visualizing the Impact: Signaling Pathways and Workflows

The biological effects of carbacyclic phosphatidic acid analogs are mediated through complex signaling networks. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and experimental workflows.

Caption: Signaling pathway of 2-carba-cyclic phosphatidic acid (2ccPA) and its metabolite.

References

- 1. 2-Carba-lysophosphatidic acid is a novel β-lysophosphatidic acid analogue with high potential for lysophosphatidic acid receptor activation and autotaxin inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the pharmacokinetics of 2-carba-cyclic phosphatidic acid by liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Qualitative and quantitative comparison of cyclic phosphatidic acid and its related lipid species in rat serum using hydrophilic interaction liquid chromatography with tandem-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Signal: A Technical Guide to Palmitoleoyl 3-Carbacyclic Phosphatidic Acid Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoleoyl 3-carbacyclic phosphatidic acid (3-ccPA 16:1), a synthetic analog of cyclic phosphatidic acid (cPA), has emerged as a significant molecule of interest in the fields of cancer biology and signal transduction. Unlike its endogenous counterpart, lysophosphatidic acid (LPA), which is known to promote cell proliferation, migration, and survival, 3-ccPA exhibits antagonistic properties, particularly in the context of cancer metastasis. This technical guide provides an in-depth exploration of the signaling pathways modulated by this compound, offering a comprehensive resource for researchers and drug development professionals. The primary mechanism of action for 3-ccPA is the inhibition of autotaxin (ATX), a key enzyme in the production of LPA, thereby disrupting the pro-tumorigenic ATX-LPA signaling axis.

Core Signaling Pathway: Inhibition of the Autotaxin-LPA Axis

The predominant and most well-characterized signaling pathway of this compound involves its function as a potent inhibitor of autotaxin (ATX). ATX is a secreted lysophospholipase D that hydrolyzes lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA)[1][2]. LPA, in turn, acts as a potent signaling molecule by binding to a family of G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream events that promote cell growth, migration, and survival[3][4].

By inhibiting ATX, 3-ccPA effectively reduces the extracellular production of LPA. This leads to a subsequent decrease in the activation of LPA receptors on the cell surface. A critical downstream effector of LPA receptor signaling is the small GTPase RhoA. Activation of LPA receptors typically leads to the activation of RhoA, a key regulator of the actin cytoskeleton and cell motility[5][6]. Palmitoyl 3-carbacyclic phosphatidic acid has been shown to inhibit the activation of RhoA[7][8]. The inhibition of RhoA activation prevents the autophosphorylation of Focal Adhesion Kinase (FAK), a crucial step in the formation of focal adhesions and the promotion of cell migration[5].

Notably, this compound and its palmitoyl analog do not activate LPA1-4 receptors, distinguishing their mechanism from that of LPA and suggesting that their primary effect is mediated through the reduction of LPA levels rather than direct receptor antagonism at these specific receptors[9][10].

Signaling Pathway Diagram

Caption: 3-ccPA inhibits ATX, blocking LPA production and subsequent RhoA-mediated cell migration.

Quantitative Data

The inhibitory effects of this compound and its related analog, Palmitoyl 3-carbacyclic Phosphatidic Acid, have been quantified in various studies.

| Compound | Target/Process | Metric | Value | Cell Line/System | Reference |

| This compound (3ccPA 16:1) | Autotaxin (ATX) | IC50 | 620 nM | In vitro assay | [11] |

| Palmitoyl 3-carbacyclic Phosphatidic Acid (3-ccPA 16:0) | Transcellular Migration (LPA-induced) | % Inhibition | 98.9% (at 25 µM) | MM1 cells | [12] |

| Palmitoyl 3-carbacyclic Phosphatidic Acid (3-ccPA 16:0) | Transcellular Migration (FBS-induced) | % Inhibition | 81.9% (at 25 µM) | MM1 cells | [12] |

Experimental Protocols

Autotaxin Inhibitor Screening Assay

This protocol provides a method for screening potential inhibitors of autotaxin using a colorimetric assay.

Materials:

-

Human recombinant Autotaxin (ATX)

-

Autotaxin Substrate (e.g., bis-(p-nitrophenyl) phosphate - BNPP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl2)

-

Test compound (this compound)

-

Positive Control Inhibitor (e.g., HA-155)

-

96-well plate

-

Microplate reader capable of measuring absorbance at 405-415 nm

Procedure:

-

Prepare dilutions of the test compound and positive control inhibitor in the assay buffer.

-

In a 96-well plate, add the assay buffer, diluted ATX enzyme, and either the vehicle (for 100% activity wells), the test compound, or the positive control inhibitor to their respective wells.

-

Initiate the enzymatic reaction by adding the autotaxin substrate to all wells.

-

Cover the plate and incubate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the product (p-nitrophenol) at a wavelength between 405-415 nm using a microplate reader.

-

Calculate the percentage of inhibition for the test compound by comparing its absorbance to the 100% activity and background wells.

Workflow Diagram:

Caption: Workflow for the in vitro autotaxin inhibitor screening assay.

RhoA Activation Assay (Pull-Down)

This protocol describes a method to determine the activation state of RhoA in cells treated with this compound.

Materials:

-

Cell culture reagents

-

Test compound (this compound)

-

Stimulating agent (e.g., LPA)

-

Lysis Buffer

-

Rhotekin-RBD (Rho-binding domain) agarose beads

-

Antibodies: anti-RhoA

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture cells to the desired confluency and serum-starve if necessary.

-

Treat the cells with the test compound (3-ccPA) for a specified pre-incubation time.

-

Stimulate the cells with an agonist (e.g., LPA) to induce RhoA activation.

-

Lyse the cells on ice with lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate the lysates with Rhotekin-RBD agarose beads to pull down active, GTP-bound RhoA.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the amount of pulled-down RhoA by Western blotting using an anti-RhoA antibody.

-

A fraction of the total cell lysate should also be run on the gel to determine the total RhoA levels for normalization.

Workflow Diagram:

Caption: Workflow for the RhoA activation pull-down assay.

Transwell Cell Migration Assay

This protocol outlines a method to assess the effect of this compound on cell migration.

Materials:

-

Transwell inserts (with appropriate pore size)

-

24-well plates

-

Cell culture medium (serum-free and with chemoattractant)

-

Test compound (this compound)

-

Chemoattractant (e.g., LPA or serum)

-

Fixation solution (e.g., methanol or paraformaldehyde)

-

Staining solution (e.g., crystal violet)

-

Cotton swabs

-

Microscope

Procedure:

-

Pre-hydrate the Transwell inserts with serum-free medium.

-

Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

-

Harvest and resuspend cells in serum-free medium.

-

Add the test compound (3-ccPA) to the cell suspension.

-

Seed the cell suspension into the upper chamber of the Transwell inserts.

-

Incubate the plate for a duration that allows for cell migration (e.g., 4-24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane.

-

Stain the migrated cells with crystal violet.

-

Wash the inserts to remove excess stain.

-

Count the number of migrated cells in several fields of view using a microscope.

Workflow Diagram:

References

- 1. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 2. clyte.tech [clyte.tech]

- 3. researchhub.com [researchhub.com]

- 4. Test migrace a invaze endoteliálních buněk přes stěnu (Transwell) [sigmaaldrich.com]

- 5. RhoA activation assay [bio-protocol.org]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. 2-O-Carba-oleoyl cyclic phosphatidic acid induces glial proliferation through the activation of lysophosphatidic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Oleoyl 3-carbacyclic Phosphatidic Acid - Echelon Biosciences [echelon-inc.com]

- 10. RhoA Activation Assay [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. cellbiolabs.com [cellbiolabs.com]

The Structure-Activity Relationship of Carbacyclic Lysophosphatidic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of carbacyclic lysophosphatidic acid (LPA) analogs. LPA is a bioactive phospholipid that mediates a wide range of cellular processes through its interaction with a family of G protein-coupled receptors (GPCRs), making it a significant target for drug discovery. Carbacyclic modifications of the LPA scaffold offer a promising strategy to enhance metabolic stability and receptor selectivity. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant biological pathways and workflows.

Introduction to Lysophosphatidic Acid and its Receptors

Lysophosphatidic acid (LPA) is a simple phospholipid with a glycerol backbone, a single acyl chain, and a phosphate headgroup. It acts as an extracellular signaling molecule by activating at least six cognate GPCRs: LPA₁ through LPA₆.[1] These receptors couple to various G proteins (Gαq/11, Gαi/o, Gα12/13, and Gαs), initiating diverse downstream signaling cascades that regulate fundamental cellular processes such as proliferation, migration, survival, and cytoskeletal rearrangement.[2][3][4] The physiological and pathological implications of LPA signaling are vast, implicating it in cancer, fibrosis, neuropathic pain, and cardiovascular disease.[2][4]

The inherent chemical instability of LPA, particularly the migration of the acyl chain, has prompted the development of chemically modified analogs. Carbacyclic analogs, where the glycerol backbone is replaced with a cyclic hydrocarbon ring, represent a key class of these modified ligands. This modification can impart conformational rigidity, leading to improved receptor subtype selectivity and metabolic stability.

Structure-Activity Relationship of Carbacyclic LPA Analogs

The development of carbacyclic LPA analogs has been instrumental in elucidating the pharmacophore of LPA and in creating receptor-selective agonists and antagonists. The core principle of SAR for these analogs revolves around modifications to three key regions: the phosphate headgroup, the carbacyclic core (replacing the glycerol backbone), and the lipid tail.

The Phosphate Headgroup

The phosphate monoester is a critical feature for the activity of most LPA mimetics.[5] A dissociable proton near the phosphate group appears to be a requirement for optimal activity.[5] Modifications to the phosphate group, such as replacement with phosphonates or thiophosphates, have been explored to enhance stability and modulate activity. For instance, α-fluoromethylene phosphonate analogs have been shown to be potent, phosphatase-resistant ligands with enhanced receptor specificity.[6]

The Carbacyclic Core

Replacing the flexible glycerol backbone with a more rigid carbacyclic structure has been a successful strategy for developing receptor-selective analogs.[7][8] For example, the synthesis of 2-carba-cyclic phosphatidic acid (2ccPA), where the phosphate oxygen at the sn-2 position is replaced by a methylene group, has resulted in a compound with more potent biological activities than natural cyclic LPA (cPA).[9] The stereochemistry of the carbacyclic core can also play a significant role in receptor interaction and subsequent signaling, although in the case of 2ccPA enantiomers, the chirality was not found to be critical for some of its biological functions.[9]

The Lipid Tail

The length and degree of saturation of the aliphatic chain significantly influence the potency and receptor selectivity of LPA analogs. An optimal chain length of 24-25 atoms has been suggested for potent calcium mobilization.[10] Variations in the lipid chain, including the incorporation of aromatic moieties, have been explored to further probe the binding pocket of LPA receptors.

Quantitative Data on Carbacyclic and Related LPA Analogs

The following tables summarize the available quantitative data for various carbacyclic and conformationally restricted LPA analogs, providing a comparative overview of their activity at different LPA receptors.

Table 1: Agonist Activity of Carbacyclic and Conformationally Restricted LPA Analogs

| Compound/Analog | Receptor Subtype | Assay Type | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |

| MZN-010 | LPA₅ | TGFα shedding | 4.9 | - | [11] |

| MZN-021 | LPA₅ | TGFα shedding | 1.2 | - | [11] |

| (S)-17 Analog | LPA₁ | Calcium Mobilization | 1700 | 33 | [3] |

| Phosphate-free analog 7 | LPA₁ | Calcium Mobilization | 6000 | 74 | [3] |

| UCM-05194 | LPA₁ | Calcium Mobilization | 1700 | 33 | [3] |

Table 2: Antagonist Activity of Carbacyclic and Related LPA Analogs

| Compound/Analog | Receptor Subtype | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| VPC12249 | LPA₁ | GTPγS Binding | - | 137 | [4] |

| VPC12249 | LPA₁ | Calcium Mobilization | - | 132 | [4] |

| 10t (2-pyridyl derivative) | LPA₁ | GTPγS Binding | - | 18 | [12] |

| Ki16425 | LPA₁/LPA₃ | Multiple | - | ~300-1000 | [2] |

| H2L 5105099 | LPA₁/LPA₂ | - | 220 (LPA₁), 21.8 (LPA₂) | 50 (LPA₁), 20.8 (LPA₂) | [11] |

| DGP | LPA₃ | - | 143 | - | [11] |

| DGTP | LPA₃ | - | 184 | - | [11] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of carbacyclic LPA analogs are provided below.

GTPγS Binding Assay

This functional assay measures the activation of G proteins upon ligand binding to a GPCR. It is used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of agonists and the inhibitory constant (Kᵢ) of antagonists.

Materials:

-

HEK293T cells transiently or stably expressing the LPA receptor of interest.

-

Membrane preparation buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.[5]

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4.

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

-

Non-labeled GTPγS.

-

LPA analog stock solutions.

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation:

-

Culture HEK293T cells expressing the target LPA receptor.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

Store membrane preparations at -80°C.[5]

-

-

GTPγS Binding Reaction:

-

In a 96-well plate, add cell membranes (5-20 µg protein/well) to the assay buffer.

-

Add varying concentrations of the carbacyclic LPA analog (for agonist testing) or a fixed concentration of LPA with varying concentrations of the analog (for antagonist testing).

-

Incubate at 30°C for 30 minutes.

-

Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-1 nM.

-

Incubate at 30°C for 30-60 minutes.[5]

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of non-labeled GTPγS (e.g., 10 µM).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For agonists, plot specific binding against the log of the analog concentration to determine EC₅₀ and Eₘₐₓ values.

-

For antagonists, use Schild analysis or Cheng-Prusoff equation to determine the Kᵢ value.

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gαq/11-coupled LPA receptors.

Materials:

-

CHO or HEK293 cells stably expressing the LPA receptor of interest.

-

Cell culture medium (e.g., DMEM/F12).

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Pluronic F-127.

-

Probenecid (an anion transport inhibitor to prevent dye leakage).

-

LPA analog stock solutions.

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Preparation:

-

Seed cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM), 0.02% Pluronic F-127, and 2.5 mM probenecid in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate at 37°C for 45-60 minutes in the dark.

-

-

Assay:

-

After incubation, wash the cells with HBSS containing probenecid to remove excess dye.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Record a baseline fluorescence reading for a few seconds.

-

Automatically inject varying concentrations of the carbacyclic LPA analog into the wells.

-

Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

-

Plot ΔF against the log of the analog concentration to generate a dose-response curve and determine the EC₅₀ value.

-

Visualizing LPA Signaling and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key LPA signaling pathways, experimental workflows, and the logical relationships in the SAR of carbacyclic LPA analogs.

LPA Receptor Signaling Pathways

Caption: LPA receptor signaling pathways.

Experimental Workflow for GTPγS Binding Assay

Caption: GTPγS binding assay workflow.

Experimental Workflow for Calcium Mobilization Assay

Caption: Calcium mobilization assay workflow.

Logical Relationships in Carbacyclic LPA Analog SAR

Caption: SAR of carbacyclic LPA analogs.

Conclusion

The exploration of carbacyclic LPA analogs has significantly advanced our understanding of LPA receptor pharmacology. By introducing conformational constraints and enhancing metabolic stability, these analogs have proven to be invaluable tools for dissecting the complex signaling networks governed by LPA. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers in the field. Future efforts in this area will likely focus on the development of highly selective agonists and antagonists for specific LPA receptor subtypes, paving the way for novel therapeutic interventions in a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]

- 3. A novel agonist of the type 1 lysophosphatidic acid receptor (LPA1), UCM-05194, shows efficacy in neuropathic pain amelioration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Table 7, Calcium mobilization assay protocol for the CHO-M1 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of enantiopure 2-carba-cyclic phosphatidic acid and effects of its chirality on biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of Non-Lipid LPA3 Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Palmitoleoyl 3-carbacyclic Phosphatidic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoleoyl 3-carbacyclic Phosphatidic Acid (3-ccPA 16:1) is a synthetic analog of cyclic phosphatidic acid (cPA), a naturally occurring lysophospholipid with diverse biological activities. Unlike its endogenous counterpart, 3-ccPA 16:1 is metabolically stabilized by the substitution of the oxygen atom at the sn-3 position of the glycerol backbone with a methylene group, forming a carbacyclic ring. This structural modification prevents the opening of the cyclic phosphate ring, thereby inhibiting its conversion to lysophosphatidic acid (LPA).[1][2] Extensive research has identified 3-ccPA 16:1 as a potent inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of LPA in the bloodstream.[1][3] By modulating the autotaxin-LPA signaling axis, 3-ccPA 16:1 exhibits significant anti-cancer properties, particularly in the inhibition of tumor cell migration, invasion, and metastasis.[2][4][5] This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and associated experimental methodologies for this compound.

Physicochemical Properties

The unique structural features of this compound dictate its chemical and physical behavior. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 9Z-hexadecenoic acid, (2-hydroxy-2-oxido-1,2-oxaphospholan-5-yl)methyl ester | [1] |

| Synonyms | 3-carbacyclic PA, 3-ccPA 16:1 | [1] |

| CAS Number | 910228-13-6 | [1] |

| Molecular Formula | C₂₀H₃₇O₅P | [1] |

| Molecular Weight | 388.5 g/mol | [1] |

| Appearance | A solution in chloroform | [1] |

| Purity | ≥95% | [1] |

| Solubility | PBS (pH 7.2): 5 mg/ml | [1] |

| Stability | ≥ 2 years at -20°C | [1] |

| pKa | Data not available in the public domain. |

Biological Activity and Signaling Pathways

The primary biological function of this compound is the potent and selective inhibition of autotaxin (ATX).[1][3] ATX is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[6] LPA is a potent signaling lipid that activates a family of G protein-coupled receptors (LPARs), leading to a wide range of cellular responses, including cell proliferation, migration, and survival.[7] In the context of cancer, the ATX-LPA axis is frequently dysregulated and contributes to tumor progression and metastasis.[4]

By inhibiting autotaxin, 3-ccPA 16:1 effectively reduces the production of LPA, thereby attenuating its downstream signaling. This leads to the inhibition of cancer cell migration and invasion.[2][5] Notably, carba-derivatives of cPA, including 3-ccPA 16:1, have been shown to inhibit the activation of RhoA, a key small GTPase involved in cytoskeletal rearrangements and cell motility, without directly activating LPA receptors.[4]

The inhibitory effect of 3-ccPA 16:1 on autotaxin has been quantified with a reported IC₅₀ value of 620 nM.[1] In cellular and in vivo models, this inhibition translates to a significant reduction in cancer cell motility and the formation of metastatic nodules.[2][4]

Experimental Protocols

Synthesis of this compound

Autotaxin Inhibition Assay (Amplex Red Method)

This assay quantifies the inhibitory effect of 3-ccPA 16:1 on the enzymatic activity of autotaxin using a fluorometric method.

Materials:

-

Recombinant human autotaxin

-

Lysophosphatidylcholine (LPC) (e.g., 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.01% BSA)

-

This compound (test inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

-

Prepare a working solution of the Amplex Red reagent, HRP, and choline oxidase in the assay buffer.

-

In the wells of the 96-well plate, add the assay buffer, the autotaxin enzyme, and varying concentrations of this compound (or vehicle control).

-

Initiate the reaction by adding the LPC substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

During the incubation, autotaxin will hydrolyze LPC to LPA and choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide.

-

The hydrogen peroxide, in the presence of HRP, reacts with the Amplex Red reagent to produce the fluorescent product, resorufin.

-

Measure the fluorescence intensity using a microplate reader.

-

The percentage of inhibition is calculated by comparing the fluorescence in the inhibitor-treated wells to the control wells. The IC₅₀ value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]

Transcellular Migration Assay (Boyden Chamber Assay)

This assay assesses the ability of 3-ccPA 16:1 to inhibit the migration of cancer cells across a monolayer of mesothelial cells.

Materials:

-

MM1 human mesothelioma cells (or other cancer cell lines)

-

Mesothelial cells (e.g., MeT-5A)

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Cell culture medium (e.g., RPMI-1640) with and without fetal bovine serum (FBS)

-

Lysophosphatidic acid (LPA) as a chemoattractant

-

This compound

-

Fixing and staining reagents (e.g., methanol, crystal violet)

-

Microscope

Procedure:

-

Culture a confluent monolayer of mesothelial cells on the upper surface of the Transwell inserts.

-

In the lower chamber of the 24-well plate, add cell culture medium containing a chemoattractant (e.g., FBS or LPA).

-

In the upper chamber (the Transwell insert), seed the cancer cells (e.g., MM1) in serum-free medium containing various concentrations of this compound or vehicle control.

-

Incubate the plate at 37°C in a CO₂ incubator for a sufficient time to allow cell migration (e.g., 24-48 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Count the number of migrated cells in several microscopic fields for each insert.

-

Calculate the percentage of inhibition of migration compared to the control.[4]

In Vivo Lung Metastasis Model

This model evaluates the efficacy of 3-ccPA 16:1 in preventing the formation of lung metastases by cancer cells in a murine model.

Materials:

-

B16F10 murine melanoma cells

-

Syngeneic mice (e.g., C57BL/6)

-

Phosphate-buffered saline (PBS)

-

This compound

-

Surgical tools for injection and dissection

-

Fixative for lung tissue (e.g., Bouin's solution or 10% neutral buffered formalin)

-

Dissecting microscope

Procedure:

-

Culture and harvest B16F10 melanoma cells. Resuspend the cells in sterile PBS at a defined concentration (e.g., 2.5 x 10⁵ cells/100 µL).

-

Inject the B16F10 cell suspension into the lateral tail vein of the mice.

-

Administer this compound or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) at predetermined time points before and/or after tumor cell injection.

-

Monitor the health and weight of the mice regularly.

-

After a set period (e.g., 14-21 days), euthanize the mice.

-

Excise the lungs and fix them in an appropriate fixative. The melanin in the B16F10 cells will cause the metastatic nodules to appear as black foci on the lung surface.

-

Count the number of metastatic nodules on the surface of the lungs using a dissecting microscope.

-

Compare the number of lung metastases in the treated group to the control group to determine the inhibitory effect of 3-ccPA 16:1.[2][3][9]

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lysophosphatidic acid and autotaxin stimulate cell motility of neoplastic and non-neoplastic cells through LPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The chemical synthesis of phosphorothioate and phosphorodithioate analogues of lysophosphatidic acid (LPA) and cyclic phosphatidic acid (CPA) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

The Central Role of Phosphatidic Acid in De Novo Glycerophospholipid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of phosphatidic acid (PA) in the de novo synthesis of glycerophospholipids. As the simplest glycerophospholipid, PA stands at a critical metabolic branch point, directing the flow of precursors towards the synthesis of all major classes of membrane phospholipids and storage lipids.[1][2] This document details the core biochemical pathways, key enzymatic players, experimental methodologies for their study, and the emerging role of PA as a signaling molecule in the regulation of lipid homeostasis.

Phosphatidic Acid: The Precursor at the Crossroads of Glycerophospholipid Synthesis

De novo glycerophospholipid synthesis, largely occurring at the endoplasmic reticulum (ER), begins with the acylation of glycerol-3-phosphate to form lysophosphatidic acid (LPA) and its subsequent acylation to yield phosphatidic acid.[3][4] PA is the last common precursor for the synthesis of all other glycerophospholipids, which diverges into two major branches originating from this central molecule.[5][6]

The first branch involves the conversion of PA to diacylglycerol (DAG) by the enzyme phosphatidic acid phosphatase (PAP).[7] DAG is then utilized in the Kennedy pathway to synthesize phosphatidylcholine (PC) and phosphatidylethanolamine (PE), the two most abundant phospholipids in many eukaryotic membranes.[8][9] The second major branch is initiated by the activation of PA with cytidine triphosphate (CTP) to form cytidine diphosphate-diacylglycerol (CDP-DAG), a reaction catalyzed by CDP-diacylglycerol synthase (CDS).[10][11] CDP-DAG serves as the precursor for the synthesis of phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (CL).[10][12] Phosphatidylserine (PS) can be synthesized from PC or PE via base-exchange reactions catalyzed by phosphatidylserine synthases (PSS).[13][14]

Key Enzymes in Phosphatidic Acid Metabolism

Several key enzymes dictate the metabolic fate of phosphatidic acid, and their activities are tightly regulated to maintain cellular lipid homeostasis.

-

Glycerol-3-Phosphate Acyltransferase (GPAT) and 1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT): These enzymes catalyze the sequential acylation of glycerol-3-phosphate to form PA.[3][6]

-

Phosphatidic Acid Phosphatase (PAP), also known as Lipin: This enzyme dephosphorylates PA to produce DAG, a crucial step for the synthesis of PC, PE, and triacylglycerols (TAGs).[7][15] The catalytic mechanism of PAP enzymes involves a haloacid dehalogenase (HAD)-like domain.[16][17]

-

CDP-Diacylglycerol Synthase (CDS): This integral membrane enzyme catalyzes the formation of the high-energy intermediate CDP-DAG from PA and CTP.[10][11] There are two major isoforms in mammals, CDS1 and CDS2, which exhibit different substrate specificities.[18]

-

Phosphatidylserine Synthase (PSS): These enzymes, PSS1 and PSS2 in mammals, catalyze the synthesis of PS from PC and PE, respectively, through a base-exchange reaction.[13][14]

Quantitative Data on Glycerophospholipid Synthesis

The precise composition of glycerophospholipids is critical for membrane function and varies between different cell types and organelles. The kinetic properties of the enzymes involved in their synthesis play a crucial role in determining this composition.

| Enzyme | Substrate(s) | Vmax (µmol/min/mg) | Km (mM) | Source Organism/Cell Type | Reference(s) |

| CDP-Diacylglycerol Synthase 1 (CDS1) | 1-stearoyl-2-arachidonoyl-sn-PA (SAPA) | 3.3 ± 0.3 | Not specified | Human (expressed in COS7) | [18] |

| CDP-Diacylglycerol Synthase 1 (CDS1) | 1-stearoyl-2-linoleoyl-sn-PA (SLPA) | 3.6 ± 0.1 | Not specified | Human (expressed in COS7) | [18] |

| CDP-Diacylglycerol Synthase 2 (CDS2) | 1-stearoyl-2-arachidonoyl-sn-PA (SAPA) | 9.3 ± 0.4 | Not specified | Human (expressed in COS7) | [18] |

| CDP-Diacylglycerol Synthase 2 (CDS2) | 1-stearoyl-2-linoleoyl-sn-PA (SLPA) | 3.5 ± 0.1 | Not specified | Human (expressed in COS7) | [18] |

| CDP-Diacylglycerol Synthase | CTP | Not specified | 0.18 | Clostridium perfringens | [15] |

| CDP-Diacylglycerol Synthase | Phosphatidic Acid | Not specified | 0.22 | Clostridium perfringens | [15] |

Table 1: Kinetic Parameters of Key Enzymes in Glycerophospholipid Synthesis. This table summarizes the available kinetic data for CDP-diacylglycerol synthase, highlighting the differences between isoforms and species.

| Phospholipid Class | Baby Hamster Kidney (BHK) Cells (% of total) | Rat Hepatocytes (% of total) | Murine Hepatocyte Lipid Droplets (% of total) | Reference(s) |

| Phosphatidylcholine (PC) | ~50 | ~45 | ~60 | [19] |

| Phosphatidylethanolamine (PE) | ~25 | ~20 | ~15 | [19] |

| Phosphatidylinositol (PI) | ~10 | ~15 | ~5 | [19] |

| Phosphatidylserine (PS) | ~5 | ~5 | Not specified | [19] |

| Phosphatidic Acid (PA) | <1 | <1 | Not specified | [19] |

| Cardiolipin (CL) | ~5 (in mitochondria) | ~10 (in mitochondria) | Not specified | [19] |

Table 2: Relative Abundance of Major Glycerophospholipids in Different Cell Types and Organelles. This table provides an overview of the glycerophospholipid composition, emphasizing the predominance of PC and PE.

Experimental Protocols for Studying Phosphatidic Acid's Role

Investigating the role of PA in glycerophospholipid synthesis requires a combination of techniques to measure enzyme activities and quantify lipid levels.

Fluorometric Assay for Phosphatidic Acid Quantification

This method provides a sensitive and specific measurement of PA levels in cellular extracts.[20][21]

-

Lipid Extraction: Extract total lipids from cell or tissue samples using a modified Bligh and Dyer method.[10]

-

Sample Preparation: Resuspend the dried lipid extract in a suitable buffer containing Triton X-100 to form micelles.

-

Enzymatic Reaction:

-

Add lipase to the sample to hydrolyze PA to glycerol-3-phosphate (G3P).

-

Incubate to allow for complete hydrolysis.

-

Add glycerol-3-phosphate oxidase to oxidize G3P, producing hydrogen peroxide.

-

Add a fluorometric probe (e.g., Amplex Red) and horseradish peroxidase. The probe reacts with hydrogen peroxide to produce a fluorescent product (resorufin).

-

-

Detection: Measure the fluorescence using a microplate reader with excitation and emission wavelengths typically around 530-560 nm and 585-595 nm, respectively.[22][23]

-

Quantification: Determine PA concentration by comparing the sample fluorescence to a standard curve generated with known amounts of PA.

Radiometric Assay for CDP-Diacylglycerol Synthase (CDS) Activity

This assay measures the incorporation of a radiolabeled precursor into CDP-DAG.[11][24]

-

Preparation of Cell Lysates/Membrane Fractions: Prepare membrane fractions from cells or tissues of interest, as CDS is an integral membrane protein.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and a detergent like Triton X-100. Add the membrane fraction and phosphatidic acid substrate.

-

Initiation of Reaction: Start the reaction by adding radiolabeled CTP (e.g., [α-³²P]CTP or [³H]CTP).

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a defined period.

-

Termination and Lipid Extraction: Stop the reaction by adding a quench solution (e.g., HCl in methanol) and extract the lipids.

-

Separation and Detection: Separate the radiolabeled CDP-DAG from the unreacted radiolabeled CTP using thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of radiolabeled CDP-DAG by autoradiography or scintillation counting and calculate the specific activity of the enzyme.

LC-MS/MS for Comprehensive Glycerophospholipid Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detailed identification and quantification of individual glycerophospholipid species.[1][10]

-

Lipid Extraction: Perform a robust lipid extraction from the biological sample, often including internal standards for various lipid classes to correct for extraction efficiency and instrument variability.

-

Chromatographic Separation: Separate the different glycerophospholipid classes using liquid chromatography. Normal-phase chromatography separates based on head group polarity, while reverse-phase chromatography separates based on acyl chain length and saturation.[10]

-

Mass Spectrometry Analysis:

-

Ionization: Use electrospray ionization (ESI) to generate ions from the lipid molecules.

-

MS1 Scan: Perform a full scan to determine the mass-to-charge ratio (m/z) of the intact lipid molecules.

-

MS/MS Fragmentation: Select precursor ions of interest and fragment them to obtain characteristic daughter ions that reveal the identity of the head group and acyl chains.

-

-

Data Analysis: Identify and quantify the different glycerophospholipid species based on their retention time, precursor m/z, and fragmentation patterns using specialized software.

Visualizing Pathways and Workflows

Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental designs.

Figure 1: De Novo Glycerophospholipid Synthesis Pathway. This diagram illustrates the central role of phosphatidic acid (PA) as a branch point for the synthesis of major glycerophospholipids and triacylglycerol.

Figure 2: Experimental Workflow for Studying PA Metabolism. This flowchart outlines the key steps in the experimental investigation of phosphatidic acid's role in glycerophospholipid synthesis.

Phosphatidic Acid as a Signaling Molecule

Beyond its structural role as a biosynthetic precursor, phosphatidic acid is an important signaling lipid that regulates a variety of cellular processes.[9] The cellular levels of PA are tightly controlled, and transient increases in PA can recruit and activate specific proteins, influencing signaling cascades.[3]

PA has been shown to directly bind to and regulate the activity of several proteins, including protein kinases and phosphatases, thereby impacting cell growth, proliferation, and membrane trafficking.[9] In the context of lipid synthesis, PA itself can regulate the expression of genes involved in phospholipid metabolism. For instance, in yeast, elevated levels of PA at the nuclear/ER membrane lead to the derepression of phospholipid synthesis genes.[6] PA also plays a role in the regulation of the mTOR signaling pathway, a central regulator of cell growth and metabolism.[5]

Figure 3: Phosphatidic Acid Signaling Pathways. This diagram summarizes the role of phosphatidic acid as a second messenger in cellular signaling, influencing key pathways that regulate cell growth and lipid metabolism.

Conclusion and Future Directions

Phosphatidic acid is unequivocally a central molecule in cellular lipid metabolism, functioning as the primary precursor for the de novo synthesis of all major glycerophospholipids and as a critical signaling molecule. A thorough understanding of the enzymes that regulate PA metabolism and the intricate signaling networks it influences is essential for researchers in cell biology and drug development. Future research will likely focus on the spatial and temporal regulation of PA synthesis and signaling, the specific roles of different PA molecular species, and the development of therapeutic strategies that target key enzymes in PA metabolism for the treatment of metabolic diseases and cancer. The experimental approaches outlined in this guide provide a robust framework for advancing our knowledge in this vital area of lipid research.

References

- 1. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assaying plant phosphatidic acid phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of Signaling and Metabolism by Lipin-mediated Phosphatidic Acid Phosphohydrolase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphatidic Acid: Structure, Functions, and Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 5. Unveiling Phosphatidic Acidâ : Chemical Properties and Metabolic Pathways - MetwareBio [metwarebio.com]

- 6. Phosphatidic Acid Phosphatase, a Key Enzyme in the Regulation of Lipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphatidylserine synthase 2: high efficiency for synthesizing phosphatidylserine containing docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pfkek.jp [pfkek.jp]

- 9. Signaling functions of phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assay for CDP-Diacylglycerol Generation by CDS in Membrane Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CDP-Diacylglycerol Synthases (CDS): Gateway to Phosphatidylinositol and Cardiolipin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] CDP-diacylglycerol synthase activity in Clostridium perfringens | Semantic Scholar [semanticscholar.org]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. foodsci.rutgers.edu [foodsci.rutgers.edu]

- 21. mdpi.com [mdpi.com]

- 22. Total Phosphatidic Acid Assay Kit (Fluorometric) | ABIN5067564 [antibodies-online.com]

- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 24. Assay for CDP-Diacylglycerol Generation by CDS in Membrane Fractions | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols: Utilizing Palmitoleoyl 3-carbacyclic Phosphatidic Acid in Cancer Cell Migration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the process of cancer cell dissemination to distant organs, is a major cause of cancer-related mortality. Cell migration is a critical step in the metastatic cascade, making it a key target for therapeutic intervention. Palmitoleoyl 3-carbacyclic Phosphatidic Acid (cPA) is a synthetic analog of the naturally occurring lysophospholipid, cyclic phosphatidic acid. Unlike its counterpart, lysophosphatidic acid (LPA), which often promotes tumor progression and cell migration, cPA and its stabilized derivatives have demonstrated potent inhibitory effects on cancer cell migration and metastasis.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vitro cancer cell migration assays.

Mechanism of Action

This compound exerts its anti-migratory effects through a signaling pathway distinct from that of LPA. While LPA typically signals through G protein-coupled LPA receptors to promote cell migration, the inhibitory action of cPA is independent of these receptors. The primary mechanism of cPA involves the inhibition of the small GTPase, RhoA.[1]